1-Nitroso-5-(pyridin-3-yl)pyrrolidin-2-ol
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Overview
Description
1-Nitroso-5-(pyridin-3-yl)pyrrolidin-2-ol is a chemical compound characterized by a pyrrolidine ring substituted with a nitroso group and a pyridinyl group
Preparation Methods
The synthesis of 1-Nitroso-5-(pyridin-3-yl)pyrrolidin-2-ol typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the cyclization of appropriate precursors under specific conditions to form the pyrrolidine ring, which is then nitrosated and further functionalized to introduce the pyridinyl group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions efficiently .
Chemical Reactions Analysis
1-Nitroso-5-(pyridin-3-yl)pyrrolidin-2-ol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyridinyl group can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Nitroso-5-(pyridin-3-yl)pyrrolidin-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Nitroso-5-(pyridin-3-yl)pyrrolidin-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, influencing cellular processes and signaling pathways . The pyridinyl group can enhance binding affinity to specific targets, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
1-Nitroso-5-(pyridin-3-yl)pyrrolidin-2-ol can be compared with other similar compounds such as:
1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol: This compound has an aminomethyl group instead of a nitroso group, leading to different reactivity and biological activity.
Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-: . The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
68743-67-9 |
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Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-nitroso-5-pyridin-3-ylpyrrolidin-2-ol |
InChI |
InChI=1S/C9H11N3O2/c13-9-4-3-8(12(9)11-14)7-2-1-5-10-6-7/h1-2,5-6,8-9,13H,3-4H2 |
InChI Key |
OPIMKKJZZFWGRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1C2=CN=CC=C2)N=O)O |
Origin of Product |
United States |
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